molecular formula C9H10N2 B2697628 1-cyclobutyl-4-ethynyl-1H-pyrazole CAS No. 2098114-31-7

1-cyclobutyl-4-ethynyl-1H-pyrazole

Cat. No.: B2697628
CAS No.: 2098114-31-7
M. Wt: 146.193
InChI Key: BAUGBXXKHKOJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-4-ethynyl-1H-pyrazole is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol It is characterized by a cyclobutyl group attached to the pyrazole ring at the 1-position and an ethynyl group at the 4-position

Safety and Hazards

The compound “1-cyclobutyl-4-ethynyl-1H-pyrazole” is associated with several hazard statements: H302, H315, H319, H335 . The precautionary statements associated with this compound are: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Cyclobutyl-4-ethynyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclobutyl-3-ethynyl-1H-pyrazole: Similar in structure but with the ethynyl group at the 3-position.

    1-Cyclobutyl-4-methyl-1H-pyrazole: Similar in structure but with a methyl group instead of an ethynyl group at the 4-position.

    1-Cyclobutyl-4-phenyl-1H-pyrazole: Similar in structure but with a phenyl group instead of an ethynyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-cyclobutyl-4-ethynylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-6-10-11(7-8)9-4-3-5-9/h1,6-7,9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUGBXXKHKOJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(N=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.